2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, which is then functionalized with a trifluoromethyl group. The piperazine ring is introduced through nucleophilic substitution reactions, and finally, the pyridine ring with a carbonitrile group is attached through coupling reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and reagents are carefully selected to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The piperazine and pyridine rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl group and pyridine ring but lacks the piperazine and carbonitrile groups.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains a pyrimidine ring but differs in the overall structure and functional groups.
Uniqueness
2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the piperazine and pyridine rings contribute to its versatility in various applications .
Properties
Molecular Formula |
C15H13F3N6 |
---|---|
Molecular Weight |
334.30 g/mol |
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13F3N6/c16-15(17,18)12-8-13(22-10-21-12)23-4-6-24(7-5-23)14-11(9-19)2-1-3-20-14/h1-3,8,10H,4-7H2 |
InChI Key |
HKMVMRSKCWPNBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.